3-(3,4-Dimethoxyphenyl)propanoic acid-d10

Isotopic Purity Quality Control LC-MS

LC-MS/MS quantification of 3-(3,4-dimethoxyphenyl)propanoic acid in biological matrices is compromised by matrix effects and ionization variability. This d10-labeled analog is the definitive internal standard-structurally identical to the analyte yet mass-differentiated by 10 Da-ensuring complete chromatographic co-elution and precise correction for sample preparation losses. - >98% chemical purity, ≥98 atom % D isotopic enrichment. - Supplied as neat solid; suitable for direct dissolution and method validation. - Enables robust, reproducible bioanalysis for nutritional studies, preclinical ADME, and β-hemoglobinopathy research.

Molecular Formula C11H14O4
Molecular Weight 220.29 g/mol
Cat. No. B590946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)propanoic acid-d10
Synonyms3,4-Dimethoxybenzenepropionic-d10 Acid;  3-(3,4-Dimethoxyphenyl)propanoic-d10 Acid;  3-(3,4-Dimethoxyphenyl)propionic-d10 Acid;  3,4-Dimethoxydihydrocinnamic-d10 Acid;  NSC 76043-d10;  β-(3,4-Dimethoxyphenyl)propionic-d10 Acid; 
Molecular FormulaC11H14O4
Molecular Weight220.29 g/mol
Structural Identifiers
InChIInChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)/i1D3,2D3,4D2,6D2
InChIKeyLHHKQWQTBCTDQM-DBFNBSHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 (1398065-72-9) for LC-MS Quantification


3-(3,4-Dimethoxyphenyl)propanoic acid-d10 is a stable isotope-labeled analog of the orally active short-chain fatty acid 3-(3,4-dimethoxyphenyl)propanoic acid . The compound is specifically a deuterium-labeled derivative in which ten hydrogen atoms are replaced by deuterium . It is supplied as a neat solid with a standard purity of >98% and an isotopic enrichment of ≥98 atom % D . Its primary utility lies in serving as a reliable internal standard (IS) for the quantitative analysis of the non-labeled parent compound in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS/MS) .

Why Unlabeled 3-(3,4-Dimethoxyphenyl)propanoic acid Fails as an Internal Standard for LC-MS


For accurate quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a structurally identical but mass-differentiated internal standard is essential to correct for sample preparation variability, matrix effects, and instrument fluctuations [1]. The non-deuterated 3-(3,4-dimethoxyphenyl)propanoic acid is chemically identical to the target analyte and cannot be distinguished by mass spectrometry, leading to inaccurate quantification and poor method reproducibility [1]. Furthermore, other deuterated analogs, such as the d4 or d6 versions, may exhibit different chromatographic retention times and ionization efficiencies due to fewer isotopic substitutions, potentially compromising the precision of the analytical method . The d10 analog, with its ten deuterium atoms, offers a greater mass shift and ensures complete chromatographic co-elution, making it the superior and necessary choice for robust quantitative bioanalysis .

3-(3,4-Dimethoxyphenyl)propanoic acid-d10 Quantitative Differentiation from Analogs


Isotopic Enrichment and Purity Specifications of the d10 Internal Standard

The procurement-grade 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 is certified to have a chemical purity of >98% and an isotopic enrichment of ≥98 atom % D . This specification directly contrasts with alternative non-deuterated forms or lower-labeled analogs, which either lack the necessary mass shift for MS differentiation or may possess insufficient isotopic enrichment, leading to variable data .

Isotopic Purity Quality Control LC-MS

Mass Spectrometry Performance: m/z Shift and Matrix Effect Correction

As a stable isotope-labeled internal standard, 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 provides a predictable mass shift of +10 Da relative to the unlabeled parent compound (m/z 211.1 → m/z 221.1 for [M+H]+) [1]. This mass difference is essential for accurate quantification via LC-MS/MS, as it allows the mass spectrometer to distinguish between the analyte and the internal standard, directly correcting for ion suppression or enhancement caused by the biological matrix . Using an unlabeled analog or an external standard fails to account for these matrix effects, resulting in significant quantification errors .

Mass Spectrometry Internal Standard Matrix Effect

Analytical Reproducibility: Co-Elution and Chromatographic Behavior

The high deuterium incorporation of the d10 analog ensures virtually identical physicochemical properties to the non-labeled parent, guaranteeing near-perfect co-elution under reversed-phase HPLC conditions [1]. This is a crucial advantage over lower-labeled deuterated analogs (e.g., d4 or d6), which may exhibit slight chromatographic shifts due to the stronger C-D bond, potentially leading to differential matrix effects during the LC-MS analysis . The d10 compound's consistent retention time with the analyte minimizes this variability, providing a more robust and reproducible analytical method .

HPLC Co-elution Method Validation

Key Application Scenarios for Procuring 3-(3,4-Dimethoxyphenyl)propanoic acid-d10


Accurate Quantification of a Coffee Metabolite in Human Plasma

3-(3,4-Dimethoxyphenyl)propanoic acid has been identified as a novel circulating metabolite following coffee consumption . The deuterated d10 analog is an essential internal standard for developing and validating sensitive LC-MS/MS methods to accurately quantify this metabolite in human plasma samples for nutritional and epidemiological studies .

Pharmacokinetic Studies of β-Hemoglobinopathy Drug Candidates

The parent compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has demonstrated in vivo activity in stimulating γ-globin gene expression and erythropoiesis, showing promise for β-hemoglobinopathies . The d10-labeled version is indispensable for preclinical pharmacokinetic studies, allowing researchers to precisely track the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate in animal models .

Ensuring Method Accuracy in Contract Research Organization (CRO) Bioanalysis

For CROs offering bioanalytical services, the use of a highly characterized, stable isotope-labeled internal standard like 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 is a regulatory expectation for method validation [1]. Its use minimizes inter-day variability and ensures the generation of robust, defensible data for clients' drug development programs, directly impacting data quality and project timelines [1].

Investigation of Short-Chain Fatty Acid (SCFA) Metabolism

Given that 3-(3,4-dimethoxyphenyl)propanoic acid is an orally active short-chain fatty acid (SCFA) , its deuterated analog can be employed as a tracer in complex metabolic flux studies. This allows researchers to dissect the specific metabolic pathways and bioavailability of this SCFA class in various in vitro and in vivo models, distinguishing it from endogenous SCFA pools .

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